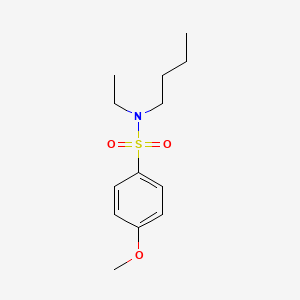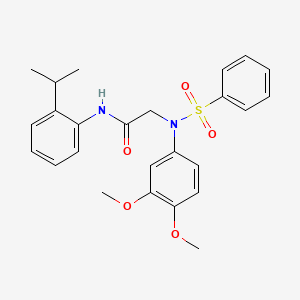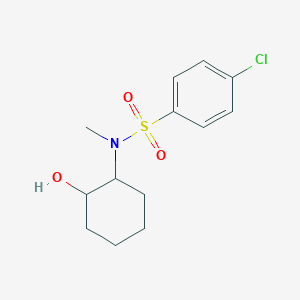![molecular formula C18H22FN5O2S B4623567 2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4623567.png)
2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide
Descripción general
Descripción
The compound "2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide" belongs to a class of compounds with notable interest in pharmacological activities. Compounds with similar structures have been explored for their potential in various biological applications, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the conversion of organic acids into esters, hydrazides, and subsequently, into 1,3,4-oxadiazole derivatives. These steps are essential for creating a framework that can be further modified for specific pharmacological activities (Samreen Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by specific spectral data, including IR, 1H-NMR, 13C-NMR, and mass spectral analysis. These techniques are crucial for elucidating the compounds' structures, providing insights into their molecular frameworks and potential functional applications (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Compounds similar to the mentioned acetamide derivative undergo various chemical reactions, including interactions with chloroacetyl chloride and morpholine or substituted piperazines, to yield novel benzoxazole derivatives. These reactions and the resulting compounds' antimicrobial activities highlight the chemical versatility and potential applications of this compound class (Özlem Temiz‐Arpacı et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are essential for their potential applications. X-ray diffraction analysis provides crucial information on the crystalline structure, which is vital for understanding the compounds' stability and reactivity (Z. Ping, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemicals and biological entities, are fundamental for exploring the potential uses of these compounds in various fields. Studies have shown that these compounds possess antimicrobial activity, indicating their chemical interactions with biological targets (Samreen Gul et al., 2017).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Chemical synthesis and characterization of compounds related to "2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide" have been extensively studied to understand their structural properties and potential as therapeutic agents. For instance, compounds with the 1,2,4-triazole moiety have been synthesized and characterized through various spectroscopic techniques, such as FTIR, NMR, and mass spectrometry, indicating their potential for further biological and pharmacological evaluations (Riaz et al., 2020).
Antifungal and Antimicrobial Activities
The derivatives of 1,2,4-triazole, including those similar to the compound , have shown promising antifungal and antimicrobial activities. These compounds have been evaluated against various strains of bacteria and fungi, demonstrating significant inhibitory effects. Such findings highlight their potential application in developing new antimicrobial agents to combat resistant microbial strains (Bardiot et al., 2015).
Enzyme Inhibition and Molecular Docking Studies
Enzyme inhibition studies, supported by molecular docking, have revealed that certain derivatives exhibit inhibitory activities against key enzymes involved in disease pathways. This suggests their potential application in designing drugs for diseases where such enzymes play a critical role. Molecular docking studies help in understanding the interaction between these compounds and enzyme active sites, providing insights into their mechanism of action (Riaz et al., 2020).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-(morpholin-4-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S/c1-2-7-24-16(12-23-8-10-26-11-9-23)21-22-18(24)27-13-17(25)20-15-5-3-14(19)4-6-15/h2-6H,1,7-13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBLNIWBKHGEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-{[5-(morpholin-4-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4623515.png)
![1-(4-bromobenzoyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4623521.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4623528.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4623539.png)

![3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B4623574.png)



